molecular formula C22H27N5O B5639223 1-(6-ethyl-2-methylpyrimidin-4-yl)-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine

1-(6-ethyl-2-methylpyrimidin-4-yl)-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine

Cat. No. B5639223
M. Wt: 377.5 g/mol
InChI Key: PKZSHUYSSBKODO-UHFFFAOYSA-N
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Description

The synthesis and study of complex organic compounds like "1-(6-ethyl-2-methylpyrimidin-4-yl)-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine" play a crucial role in various fields of chemistry and pharmacology. These compounds are often examined for their potential interactions with biological systems and their utility in drug design and development.

Synthesis Analysis

The synthesis of such compounds typically involves multi-step organic reactions, including the formation of pyrimidinyl and piperidinyl moieties, which are then linked through specific substituents. Techniques like the asymmetric synthesis of 2-(1-aminoalkyl) piperidines using (-)-2-cyano-6-phenyloxazolopiperidine as a starting material are examples of how complex amines are synthesized (Froelich et al., 1996).

Molecular Structure Analysis

The molecular and crystal structures of compounds similar in structure to our compound of interest can be determined by X-ray diffraction analysis. These studies help in understanding the conformational flexibility, molecular packing, and the role of hydrogen bonds in stabilizing the structure (Kuleshova & Khrustalev, 2000).

properties

IUPAC Name

1-(6-ethyl-2-methylpyrimidin-4-yl)-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O/c1-3-18-13-21(25-16(2)24-18)27-11-9-19(10-12-27)23-14-20-15-28-22(26-20)17-7-5-4-6-8-17/h4-8,13,15,19,23H,3,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKZSHUYSSBKODO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC(=N1)C)N2CCC(CC2)NCC3=COC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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